N-(5-Amino-2-hydroxyphenyl)acetamide
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Overview
Description
“N-(5-Amino-2-hydroxyphenyl)acetamide” is a chemical compound with the CAS Number: 23184-60-3 and Linear Formula: C8H10N2O2 . It is also known as APAP and is widely used in scientific research, including medicinal chemistry, biochemistry, and pharmacology.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H10N2O2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,9H2,1H3,(H,10,11) .Physical and Chemical Properties Analysis
“this compound” is a solid with a melting point of 162°C . Its molecular weight is 166.18 .Scientific Research Applications
1. Synthesis and Drug Development
N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the complete natural synthesis of antimalarial drugs. A study demonstrated chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This synthesis is crucial for pharmaceutical applications, especially in developing medications for diseases like malaria (Magadum & Yadav, 2018).
2. Green Chemistry and Dye Production
The compound N-(3-Amino-4-methoxyphenyl)acetamide, a derivative of the subject compound, is significant in the production of azo disperse dyes. A novel Pd/C catalyst was used for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, showcasing a shift towards green chemistry practices in industrial dye production (Zhang Qun-feng, 2008).
3. Catalysis and Chemical Reactions
The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines, signifying the compound's role in the formation of complex heterocyclic structures. These findings are crucial for understanding reaction mechanisms and developing novel materials (Lazareva et al., 2017).
4. Bioactivity and Environmental Impact
N-(2-hydroxyphenyl)acetamide derivatives were studied for their bioactivity, including the formation of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and derived oligomers. These compounds have implications in environmental chemistry and may contribute to understanding the ecological impact of these compounds (Girel et al., 2022).
Safety and Hazards
Future Directions
“N-(5-Amino-2-hydroxyphenyl)acetamide” is an intermediate for the complete natural synthesis of antimalarial drugs . It has shown anti-arthritic and anti-inflammatory activities and also reduced oxidative stress markers with relevance to its anti-inflammatory activity . This suggests potential future directions in the development of new therapeutic agents.
Properties
IUPAC Name |
N-(5-amino-2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEVFARIRDCFEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598320 |
Source
|
Record name | N-(5-Amino-2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23184-60-3 |
Source
|
Record name | N-(5-Amino-2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-amino-2-hydroxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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